![molecular formula C16H16N4O2 B4444641 [5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone](/img/structure/B4444641.png)
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone
描述
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone: is a complex organic compound that features a unique combination of indole, pyrazole, and oxazolidinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone typically involves multi-step organic reactions One common approach starts with the preparation of the indole derivative, followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxazolidinone to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrazole rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
科学研究应用
Chemistry
In chemistry, [5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of [5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone involves its interaction with specific molecular targets. The indole and pyrazole rings can bind to proteins or enzymes, modulating their activity. The oxazolidinone group may enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone: can be compared with other compounds containing indole, pyrazole, or oxazolidinone groups, such as:
Uniqueness
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties and activities that are not observed in compounds containing only one of the functional groups. This makes it a versatile molecule for various applications in research and industry.
属性
IUPAC Name |
[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(20-7-3-9-22-20)14-10-13(17-18-14)11-19-8-6-12-4-1-2-5-15(12)19/h1-2,4-6,8,10H,3,7,9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRKGTMLKQKQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B4444558.png)
![4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4444564.png)
![1-[3-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4444579.png)
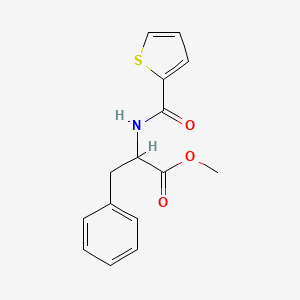
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4444587.png)
![N,N-diethyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4444589.png)
![7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4444592.png)
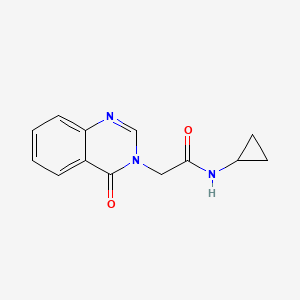
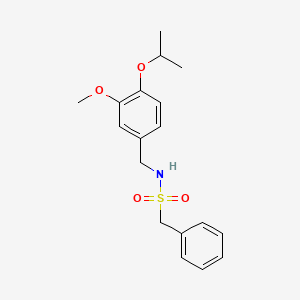
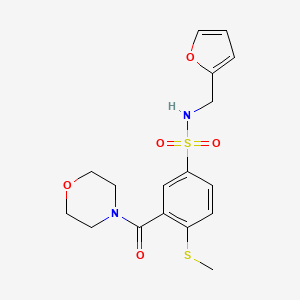
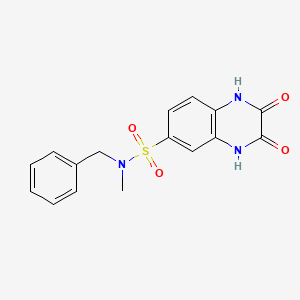
![2-ethyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4444625.png)
![N,2-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4444630.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one](/img/structure/B4444634.png)
